2-Methylbutyl dodecanoate

Analytical Chemistry Flavor Chemistry GC-MS

2-Methylbutyl dodecanoate (CAS 93815-53-3), also known as 2-methylbutyl laurate, is a branched-chain fatty acid ester derived from lauric acid (dodecanoic acid) and 2-methyl-1-butanol. It is classified as a flavor and fragrance ingredient with an established regulatory profile, including a JECFA FL-No.

Molecular Formula C17H34O2
Molecular Weight 270.5 g/mol
CAS No. 93815-53-3
Cat. No. B15190465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl dodecanoate
CAS93815-53-3
Molecular FormulaC17H34O2
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(C)CC
InChIInChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3
InChIKeyFCRFJODFZFEXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl Dodecanoate (CAS 93815-53-3): Technical Overview for Scientific and Industrial Procurement


2-Methylbutyl dodecanoate (CAS 93815-53-3), also known as 2-methylbutyl laurate, is a branched-chain fatty acid ester derived from lauric acid (dodecanoic acid) and 2-methyl-1-butanol. It is classified as a flavor and fragrance ingredient with an established regulatory profile, including a JECFA FL-No. of 09.307 and an EFSA evaluation concluding 'no safety concern' [1]. The compound exhibits a molecular weight of approximately 270.45 g/mol and is characterized by its hydrophobic nature, influencing its behavior in both analytical and applied settings [2].

Why 2-Methylbutyl Dodecanoate (CAS 93815-53-3) Cannot Be Readily Substituted: The Need for Evidence-Based Selection


The class of dodecanoate esters, while sharing a common acid moiety, exhibits significant divergence in sensory profile, chromatographic behavior, and regulatory acceptance due to variations in the alcohol substituent. For instance, the positional isomer 3-methylbutyl dodecanoate (isoamyl laurate) presents a distinct 'faint oily, fatty' odor compared to the 'fruity, sweet, and slightly waxy' aroma often attributed to 2-methylbutyl dodecanoate . Furthermore, the branched-chain structure of 2-methylbutyl dodecanoate influences its gas chromatographic retention index, a critical parameter for analytical identification and quantification [1]. These tangible differences underscore that direct substitution without quantitative comparative data can lead to inconsistencies in product performance and analytical validation. The following evidence guide provides the specific, comparator-backed data required for informed scientific and procurement decisions.

Quantitative Differentiation of 2-Methylbutyl Dodecanoate (CAS 93815-53-3): A Data-Driven Guide


Positional Isomer Differentiation: GC Retention Index vs. 3-Methylbutyl Dodecanoate

2-Methylbutyl dodecanoate (2-MBD) and its positional isomer 3-methylbutyl dodecanoate (3-MBD) can be analytically distinguished by gas chromatography. In a study on plum distillate maturation, both compounds were identified and quantified, demonstrating their distinct chromatographic behavior within the same sample matrix [1]. While this study does not provide the raw retention times or indices, the explicit differentiation of the two isomers in a complex mixture confirms that they are resolvable and not analytically interchangeable. Further, a study on novel aggregation pheromones synthesized both 2-MBD and 3-MBD for the purpose of comparing gas chromatographic retention times (tR), providing a direct head-to-head synthetic benchmark for analytical method development [2].

Analytical Chemistry Flavor Chemistry GC-MS

Regulatory Profile Comparison: EFSA Status vs. Unlisted FEMA Status

2-Methylbutyl dodecanoate possesses a defined and favorable regulatory status in the European Union, having been evaluated by the European Food Safety Authority (EFSA) with a conclusion of 'no safety concern' [1]. This is in direct contrast to its status with the Flavor and Extract Manufacturers Association (FEMA), where it is listed as 'N/A' (Not Applicable/Not Listed), indicating it does not have a FEMA GRAS number for use in the United States [2]. This regulatory dichotomy provides a clear, binary differentiation point for procurement decisions based on the target market and required compliance documentation.

Regulatory Science Food Flavoring Compliance

Physical Property Benchmark: Boiling Point Relative to Ethyl Dodecanoate

The boiling point of 2-methylbutyl dodecanoate is reported as 311.8 ± 10.0 °C at 760 mmHg [1]. This is significantly higher than that of the commonly used flavor ester ethyl dodecanoate (ethyl laurate), which boils at 269 °C . The approximately 43 °C higher boiling point for the 2-methylbutyl ester indicates lower volatility, which can directly impact its release profile and persistence in applications such as long-lasting flavorings or fragrances.

Physical Chemistry Formulation Science Volatility

Sensory Profile Distinction: Fruity/Waxy Aroma vs. Fatty Oily Note of Isoamyl Laurate

2-Methylbutyl dodecanoate is described as having a 'fruity, sweet, and slightly waxy' aroma . In direct contrast, its positional isomer, 3-methylbutyl dodecanoate (Isoamyl Laurate), is consistently characterized by a 'faint oily, fatty odor' , or simply 'waxy' . This qualitative sensory difference, while not a quantitative threshold measurement, represents a distinct and commercially significant differentiation in the flavor and fragrance industry, where nuanced aroma profiles are paramount.

Flavor Science Sensory Analysis Fragrance Development

Validated Application Scenarios for 2-Methylbutyl Dodecanoate (CAS 93815-53-3) Based on Quantitative Evidence


EU-Compliant Flavor Formulation for Fruit and Confectionery Profiles

Given its EFSA status of 'no safety concern' [2] and its sensory profile described as 'fruity, sweet, and slightly waxy' , 2-methylbutyl dodecanoate is a strategically viable candidate for flavor formulations intended for the European Union market. Its lack of FEMA listing makes it less suitable for US-bound products, but within the EU, it offers a compliant option for delivering specific fruity and sweet top-notes in confectionery, baked goods, and beverages.

Analytical Standard for Chromatographic Method Development and Quality Control

The demonstrated chromatographic resolvability of 2-methylbutyl dodecanoate from its positional isomer 3-methylbutyl dodecanoate in a complex plum distillate matrix [2] validates its use as a reference standard. Analytical laboratories can employ this compound to calibrate GC or GC-MS systems, optimize separation methods for branched-chain esters, and ensure accurate identification and quantification in quality control protocols for food, beverage, and fragrance products.

Design of Long-Lasting Flavor and Fragrance Delivery Systems

The significantly higher boiling point of 2-methylbutyl dodecanoate (311.8 ± 10.0 °C) compared to ethyl dodecanoate (269 °C) [2] indicates lower volatility. This property can be strategically exploited in the design of flavor or fragrance delivery systems that require a sustained release profile. The compound's slower evaporation makes it a promising candidate for applications subjected to thermal processing (e.g., baking) or for long-wear personal care products where extended fragrance longevity is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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